

InhA-IN-4: A Chemical Probe for InhA in *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: *InhA-IN-4*

Cat. No.: B15142424

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of *Mycobacterium tuberculosis*. This pathway is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall. The integrity of this cell wall is paramount for the bacterium's survival, virulence, and resistance to common antibiotics. Consequently, InhA has been validated as a key target for antitubercular drug discovery. **InhA-IN-4** (also known as TU14) is a direct inhibitor of InhA, acting as a valuable chemical probe to investigate the function of InhA and to aid in the development of novel therapeutics against tuberculosis.

Mechanism of Action

Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the mycobacterial catalase-peroxidase KatG to form an adduct with NAD⁺ that then inhibits InhA, **InhA-IN-4** is a direct inhibitor. This means it does not require metabolic activation to exert its inhibitory effect. It binds directly to the InhA enzyme, likely in the substrate-binding pocket, thereby preventing the binding of its natural substrate, the 2-trans-enoyl-ACP. This direct inhibition blocks the elongation of fatty acid chains necessary for mycolic acid synthesis, ultimately leading to bacterial cell death. The direct mechanism of action makes **InhA-IN-4** and similar compounds promising candidates for overcoming isoniazid resistance that arises from mutations in the *katG* gene.

Quantitative Data for InhA-IN-4

The following table summarizes the available quantitative data for **InhA-IN-4**. It is important to note that while initial inhibitory and antimycobacterial activities have been reported, comprehensive kinetic and thermodynamic data for **InhA-IN-4** are not extensively available in the public domain. The data presented here is based on initial characterization. For more detailed studies, it is recommended to perform the experiments outlined in the protocols below.

Parameter	Value	Description	Reference
IC50	15.6 μ M	The half maximal inhibitory concentration against the InhA enzyme. This value represents the concentration of InhA-IN-4 required to inhibit 50% of the InhA enzymatic activity in vitro.	[1]
MIC	1.56 \pm 0.82 μ g/mL	The minimum inhibitory concentration against Mycobacterium tuberculosis. This value indicates the lowest concentration of InhA-IN-4 that prevents visible growth of the bacteria.	[1]
Binding Affinity (Kd)	Data not available	The equilibrium dissociation constant, which represents the concentration of InhA-IN-4 at which half of the InhA binding sites are occupied. A lower Kd value indicates a higher binding affinity.	
Kinetic Parameters (kon, koff)	Data not available	The association (kon) and dissociation (koff) rate constants, which describe the speed at which InhA-IN-4 binds	

		to and dissociates from InhA, respectively.
Thermodynamic Parameters (ΔH , ΔS)	Data not available	The enthalpy (ΔH) and entropy (ΔS) changes upon binding, which provide insight into the thermodynamic forces driving the interaction between InhA-IN-4 and InhA.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of **InhA-IN-4** with its target, InhA. These protocols are based on established methodologies for studying enzyme inhibitors and can be adapted for **InhA-IN-4**.

InhA Enzyme Inhibition Assay

This assay is used to determine the IC₅₀ value of **InhA-IN-4** against InhA. The assay monitors the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

- Purified recombinant InhA enzyme
- **InhA-IN-4** (dissolved in DMSO)
- NADH
- 2-trans-dodecenoyl-CoA (DD-CoA) or another suitable long-chain enoyl-CoA substrate
- Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT)
- 96-well UV-transparent microplates

- Microplate reader capable of measuring absorbance at 340 nm

Protocol:

- Prepare a stock solution of **InhA-IN-4** in DMSO.
- In a 96-well plate, add the assay buffer.
- Add varying concentrations of **InhA-IN-4** to the wells. Include a control with DMSO only (no inhibitor).
- Add a fixed concentration of InhA enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Add a fixed concentration of NADH to each well.
- Initiate the enzymatic reaction by adding the substrate (e.g., DD-CoA) to all wells.
- Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
- Calculate the initial velocity (rate of NADH consumption) for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the **InhA-IN-4** concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics (k_{on} and k_{off}) and affinity (K_d) of **InhA-IN-4** to InhA.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Amine coupling kit (EDC, NHS, ethanolamine)

- Purified InhA enzyme
- **InhA-IN-4** (dissolved in running buffer with a small percentage of DMSO)
- Running buffer (e.g., HBS-EP+)

Protocol:

- Immobilize the purified InhA enzyme onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of dilutions of **InhA-IN-4** in the running buffer.
- Inject the different concentrations of **InhA-IN-4** over the immobilized InhA surface and a reference surface (without InhA) at a constant flow rate.
- Monitor the association of **InhA-IN-4** to InhA in real-time.
- After the association phase, inject the running buffer alone to monitor the dissociation of the **InhA-IN-4**/InhA complex.
- Regenerate the sensor surface between different analyte concentrations if necessary.
- Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off}/k_{on}$).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC directly measures the heat changes associated with the binding of **InhA-IN-4** to InhA, providing a complete thermodynamic profile of the interaction (K_d , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Materials:

- Isothermal titration calorimeter
- Purified InhA enzyme
- **InhA-IN-4**
- Dialysis buffer (e.g., 50 mM sodium phosphate, pH 7.5, 150 mM NaCl)

Protocol:

- Thoroughly dialyze both the InhA enzyme and **InhA-IN-4** against the same buffer to minimize heats of dilution.
- Degas the protein and inhibitor solutions before the experiment.
- Load the InhA solution into the sample cell of the calorimeter.
- Load the **InhA-IN-4** solution into the injection syringe.
- Perform a series of small, sequential injections of **InhA-IN-4** into the InhA solution while monitoring the heat change.
- As a control, perform a separate titration of **InhA-IN-4** into the buffer alone to measure the heat of dilution.
- Subtract the heat of dilution from the binding data.
- Integrate the heat change peaks to generate a binding isotherm.
- Fit the binding isotherm to a suitable binding model to determine the K_d , n , ΔH , and subsequently calculate the ΔS .

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of **InhA-IN-4** to InhA in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

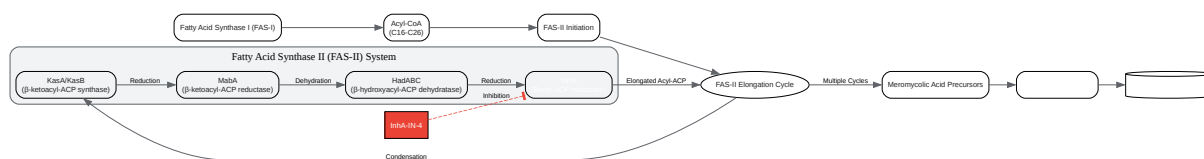
- Mycobacterium tuberculosis or a surrogate mycobacterial strain (e.g., Mycobacterium smegmatis)
- **InhA-IN-4**
- Lysis buffer
- Equipment for protein quantification (e.g., Western blot apparatus, anti-InhA antibody)
- PCR machine or heating block

Protocol:

- Culture mycobacterial cells to the desired density.
- Treat the cells with different concentrations of **InhA-IN-4** or a vehicle control (DMSO) for a defined period.
- Aliquot the treated cell suspensions into PCR tubes.
- Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
- Lyse the cells to release the proteins.
- Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
- Quantify the amount of soluble InhA in the supernatant for each temperature and inhibitor concentration using Western blotting with an anti-InhA antibody.
- Plot the amount of soluble InhA as a function of temperature for each inhibitor concentration.
- A shift in the melting curve to a higher temperature in the presence of **InhA-IN-4** indicates target engagement.

Visualizations

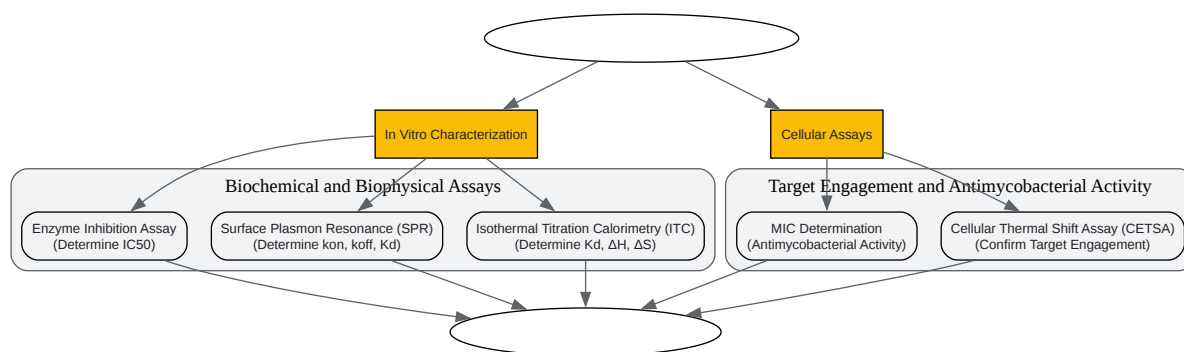
Mycolic Acid Biosynthesis Pathway and InhA Inhibition

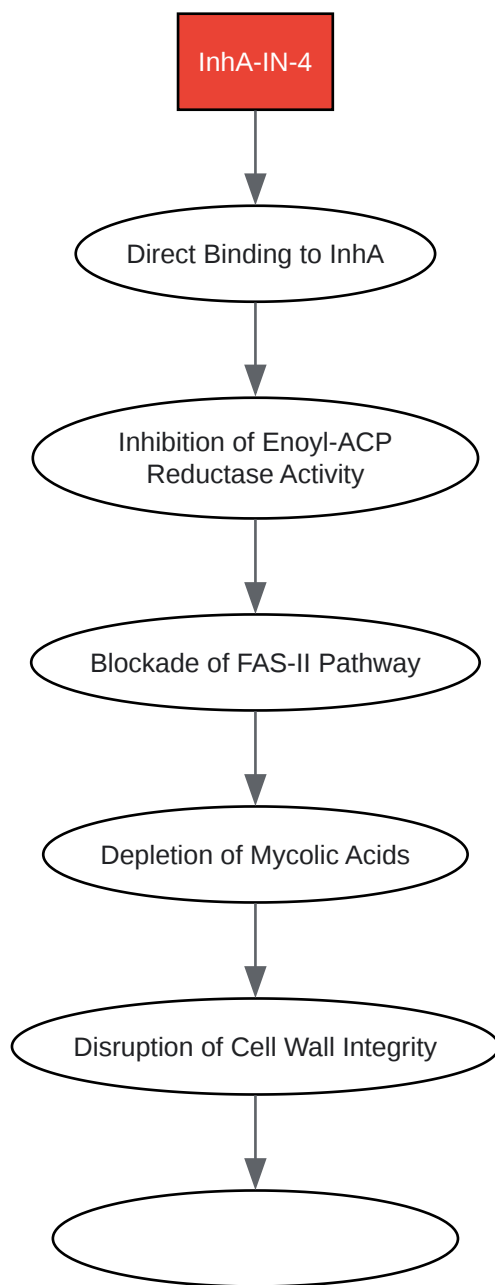


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Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of **InhA-IN-4** on InhA.

Experimental Workflow for InhA-IN-4 Characterization





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References

- 1. researchgate.net [researchgate.net]
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